5-Methylbiphenyl-2-carboxylic acid

Descripción general

Descripción

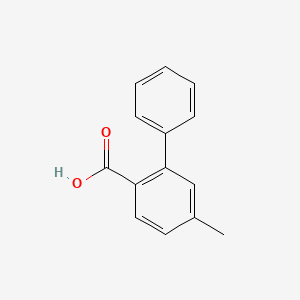

5-Methylbiphenyl-2-carboxylic acid: , also known as 5-methyl-2-(phenyl)benzoic acid, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.248 g/mol. This compound has gained significant attention due to its unique physical and chemical properties, making it a subject of interest in various scientific fields.

Mecanismo De Acción

Target of Action

Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

This can influence the pH of the local environment and can affect various biochemical reactions .

Biochemical Pathways

Carboxylic acids are integral to several metabolic pathways, including the citric acid cycle, a crucial pathway for energy production in cells .

Pharmacokinetics

Generally, carboxylic acids are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Carboxylic acids can participate in various biochemical reactions, influencing cellular processes such as energy production, lipid metabolism, and protein synthesis .

Action Environment

The action, efficacy, and stability of 5-Methylbiphenyl-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body. For instance, the acidity of carboxylic acids can be influenced by the surrounding pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methylbiphenyl-2-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve the diazotization of o-toluidine followed by coupling with benzene, or the reaction of o-tolylmagnesium bromide with cyclohexanone, followed by dehydration and dehydrogenation . These methods are optimized for large-scale production to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methylbiphenyl-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.

Aplicaciones Científicas De Investigación

While "5-Methylbiphenyl-2-carboxylic acid" is not directly found in the provided search results, some results discuss related compounds and applications that can provide context.

Here's a breakdown of relevant information:

1. 5-Methylpyrazine-2-carboxylic acid:

- As a pharmaceutical intermediate: 5-methylpyrazine-2-carboxylic acid is used as an intermediate in the synthesis of glipizide (a third-generation medicine for treating diabetes) and other drugs like acipimox or olbetam (for lowering blood fat) .

- Preparation method: A method for preparing 5-methylpyrazine-2-carboxylic acid involves using methylglyoxal and o-phenylenediamine as raw materials. The process includes cyclization, oxidation, acidification with sulfuric acid, decarboxylation, extraction and separation with butanone, crystallization, drying, baking, and pulverization .

2. Biphenyl carboxylic acids:

- 5alpha-reductase inhibitors: 4'-substituted biphenyl-4-carboxylic acids have been studied as inhibitors of 5alpha-reductase, an enzyme involved in steroid metabolism .

- mGluR2 positive allosteric modulators (PAMs): Biphenyl-4-carboxylic acid derivatives are explored as mGluR2 PAMs for treating conditions like cocaine dependence .

3. Related research:

Comparación Con Compuestos Similares

Biphenyl-2-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different reactivity and physical properties.

4-Methylbiphenyl-2-carboxylic acid: The methyl group is positioned differently, affecting its chemical behavior and applications.

Uniqueness: This structural variation can lead to differences in physical properties, such as melting point and solubility, as well as distinct biological activities.

Actividad Biológica

5-Methylbiphenyl-2-carboxylic acid (MBCA) is a compound of increasing interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of MBCA, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound consists of two fused benzene rings with a carboxylic acid group (-COOH) at the second position and a methyl group (-CH₃) at the fifth position of one of the phenyl rings. This unique structure contributes to its chemical reactivity and biological activity, making it a compound of interest in various fields, including organic and medicinal chemistry.

Synthesis Methods

Several synthetic routes have been developed for the production of MBCA, including:

- Suzuki–Miyaura Coupling Reaction : A common method involving palladium-catalyzed cross-coupling between aryl halides and boronic acids.

- Friedel-Crafts Acylation : This method involves the acylation of biphenyl derivatives followed by hydrolysis to yield carboxylic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MBCA. It has been shown to exhibit structure-dependent anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's efficacy was assessed using an MTT assay, which measures cell viability post-treatment. Notably, MBCA demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

In addition to its anticancer properties, MBCA has shown promising antimicrobial activity against multidrug-resistant pathogens. In vitro studies indicated that it could inhibit the growth of strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antimicrobial agents .

The biological activity of MBCA can be attributed to several mechanisms:

- Enzyme Interaction : As a carboxylic acid, MBCA interacts with various enzymes and receptors, influencing biochemical pathways such as lipid metabolism and energy production.

- pH Modulation : The acidic nature of MBCA can affect local pH levels, enhancing its antimicrobial effectiveness .

Case Studies

A notable case study involved testing the cytotoxic effects of MBCA on A549 cells compared to other carboxylic acids. The study revealed that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, underscoring the importance of molecular structure in determining biological activity .

Propiedades

IUPAC Name |

4-methyl-2-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQJRUBOCQCDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.